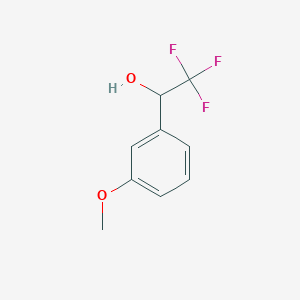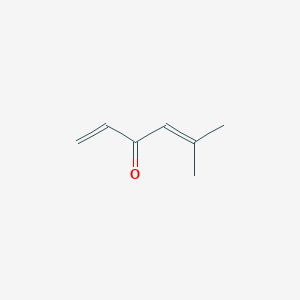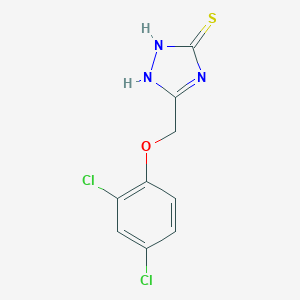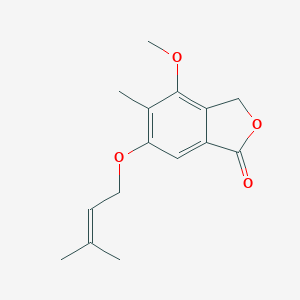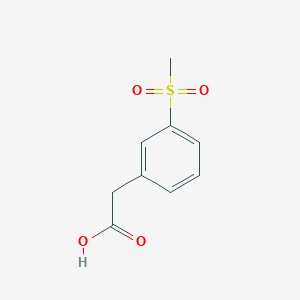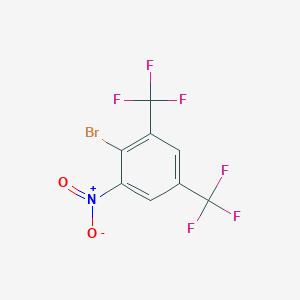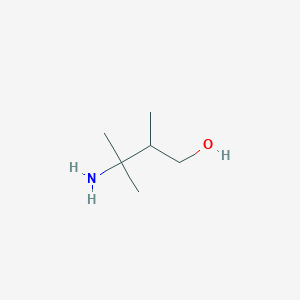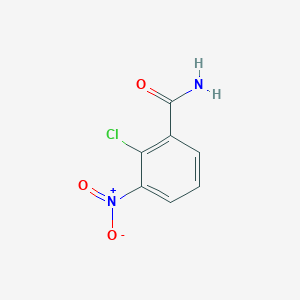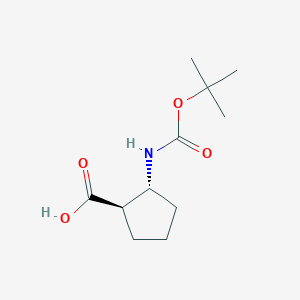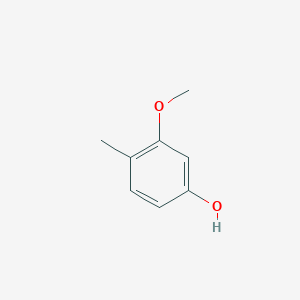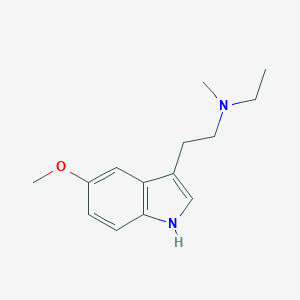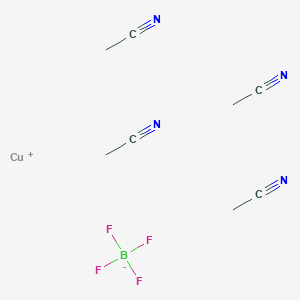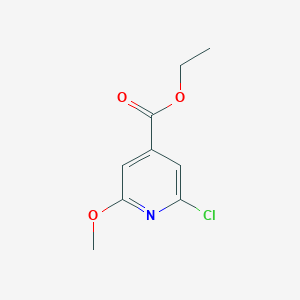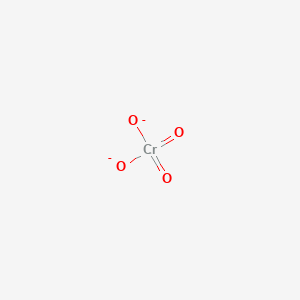
铬酸盐
描述
Chromates are the salts of chromic acid which contain the chromate anion with the chemical formula CrO4^2–. They usually have an intense yellow color . Chromate is the oxoanion which results from the removal of protons from chromic acid . The most commonly used chromate salts are sodium and potassium salts .
Synthesis Analysis
Chromate can be synthesized by precipitation method using the addition of silver ion solution to the chromate reagent . The effect of reaction conditions such as silver and chromate concentrations, flow rate of reagent addition, and temperature on the particle size of synthesized silver chromate particles were investigated . The results showed that silver chromate particles can be synthesized by controlling silver concentration, flow rate, and temperature .Molecular Structure Analysis
The chromate ion has a tetrahedral structure with a central chromium atom (Cr) at the center and four oxygen atoms (O) arranged symmetrically around it . Two oxygen atoms are attached to the chromium atom with the help of double bonds and the remaining two are attached via a single covalent bond .Chemical Reactions Analysis
Chromate ion acts as a strong oxidizing agent in acid solution . In an alkaline solution, chromate ion combines with water to form chromium (III) hydroxide . Chromate as its potassium salt reacts with barium nitrate to form barium chromate and potassium nitrate .Physical And Chemical Properties Analysis
Chromate has a yellow powder appearance and is odorless . Its molecular weight is 194.1896 g/mol . It is generally insoluble in water . Chromate ion acts as a strong oxidizing agent in acid solution . In an alkaline solution, chromate ion combines with water to form chromium (III) hydroxide .科学研究应用
在环境科学和技术中的铬酸盐
铬酸盐作为环境研究中的化学探针:铬酸盐已被用作化学探针,以研究天然有机物对纳米颗粒表面反应性的影响。具体而言,研究已经使用铬酸盐分析有机物(如富勒酸和天然有机物)对磁铁矿纳米颗粒吸附能力的影响,揭示出有机物浓度较高会降低铬酸盐的吸附量,因为有机物会阻塞颗粒表面的反应性位点(Swindle, Cozzarelli, & Elwood Madden, 2015)。
研究矿物-有机物相互作用:铬酸盐在评估不同尺寸赤铁矿颗粒表面反应性中,对矿物-有机物接触时间的影响起到了关键作用。这项研究对于理解自然环境中矿物和有机物之间的相互作用至关重要(Hales-Messenger & Swindle, 2018)。
在腐蚀科学中的铬酸盐
铬酸盐在腐蚀抑制中的应用:研究已经探索了将铬酸盐作为腐蚀抑制剂,特别是对铝合金的应用。然而,由于其毒性和环境影响,研究已经转向寻找更生态友好的替代品,如镧系化合物(Bethencourt, Botana, Calvino, Marcos, & Rodríguez-Chacón, 1998)。
无铬酸盐涂层技术的发展:在材料工程领域,已经取得了在发展新型涂层技术方面的进展,以取代铬酸盐在锌镀过程中的应用,旨在防止“白锈”的形成,而无需使用有毒的铬酸盐化合物(Furman, 2010)。
在微生物学和生物技术中的铬酸盐
微生物对铬酸盐的抗性:研究表明,铬,特别是六价铬(Cr(VI))对微生物和植物具有显著的毒性。对微生物对铬酸盐的抗性机制的研究揭示了吸附、铬酸盐外排和将Cr(VI)还原为Cr(III)等各种策略,这些策略对于生物修复应用具有重要意义(Cervantes et al., 2001)。
铬酸盐污染的生物修复:对利用细菌和其他微生物进行铬酸盐污染修复的研究显示出了令人鼓舞的结果。细菌铬酸盐还原酶可以将可溶性和有毒的铬酸盐转化为不溶性和较少有毒的Cr(III),为环境清理提供了有效的方法(Park et al., 2000)。
在分析化学中的铬酸盐
- 在毛细管电泳中的应用:铬酸盐已被广泛用作毛细管电泳中的载体电解质,用于确定无机阴离子。研究已经集中于通过缓冲铬酸盐电解质来增强性能特性,以提高重复性和对各种样品基质的耐受性(Doble, Macka, Andersson, & Haddad, 1997)。
安全和危害
Chromate is harmful if swallowed and toxic if inhaled . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may cause genetic defects and may cause cancer . It is also known to induce irreversible health damage including nose, throat, eye and skin irritation, but most notably, significantly increases an individual’s risk of lung cancer .
未来方向
As per international regulations, the era of using hexavalent chromium (Cr6+) will have to come to an end sooner than later and the aeronautics industry is facing the necessity to move away from chromates in the near future . There are efforts worldwide to find alternatives both for primer component and for the pre-treatment process .
属性
IUPAC Name |
dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O/q;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065675 | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromate | |
CAS RN |
13907-45-4, 11104-59-9 | |
| Record name | Chromate (CrO42-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate (CrO42-) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



